4-[4-(Ethylthio)phenyl]-4-oxobutyric acid
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Overview
Description
The compound of interest, 4-[4-(Ethylthio)phenyl]-4-oxobutyric acid, is a chemical that is structurally related to various compounds studied for their biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as 4-methylthio-2-oxobutanoate have been identified as intermediates in the biosynthesis of ethylene from methionine in various microorganisms . Additionally, similar structures with aroylacrylic acid moieties have been proposed as reagents for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds . These related compounds provide a basis for understanding the potential reactivity and applications of 4-[4-(Ethylthio)phenyl]-4-oxobutyric acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of 4-phenyl-2-oxobutyric acid ethyl ester, which includes condensation, hydrogenation, esterification, and oxidation steps . Similarly, the synthesis of heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid involves Aza–Michael addition reactions followed by further transformations to yield a variety of derivatives with potential antibacterial activities . These methods could potentially be adapted for the synthesis of 4-[4-(Ethylthio)phenyl]-4-oxobutyric acid by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray structural analysis . These techniques can provide detailed information about the molecular conformation, intramolecular hydrogen bonding, and overall geometry of the compound. For instance, the intramolecular OH---O hydrogen bonds and the cis conformation of certain protons have been observed in the crystal structure of a related compound .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in chemical reactions relevant to biological systems. For example, 4-methylthio-2-oxobutanoate has been identified as an intermediate in the biosynthesis of ethylene, indicating its involvement in enzymatic transformation processes . Additionally, aroylacrylic acids have been used to react with thiol compounds to form stable fluorescent adducts, suggesting that 4-[4-(Ethylthio)phenyl]-4-oxobutyric acid may also undergo similar reactions with thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[4-(Ethylthio)phenyl]-4-oxobutyric acid can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound can be influenced by the presence of functional groups such as the ethylthio group and the carboxylic acid moiety. The reactivity of the compound towards nucleophiles, electrophiles, and radicals can also be predicted based on the chemical structure and the known reactivity of similar compounds .
properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPKFWGOIESHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374551 |
Source
|
Record name | 4-[4-(ethylthio)phenyl]-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylthio)phenyl]-4-oxobutyric acid | |
CAS RN |
7028-68-4 |
Source
|
Record name | 4-(Ethylthio)-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7028-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(ethylthio)phenyl]-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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